2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide
Overview
Description
2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an indole moiety, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which is indicative of its potential as a therapeutic agent . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
The effects of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . It can alter the expression of specific genes involved in these pathways, thereby affecting cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which can impact its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and chromene moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities
Industry: It may be used in the development of new materials and chemical products
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and chromene derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Chromene derivatives: Compounds with diverse biological and chemical properties
Uniqueness
2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c29-25(20-16-18-10-4-7-13-22(18)31-26(20)30)27-14-15-32-24-19-11-5-6-12-21(19)28-23(24)17-8-2-1-3-9-17/h1-13,16,28H,14-15H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIZCSAKSFIFST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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